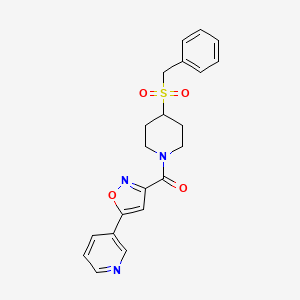

(4-(Benzylsulfonyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Description

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (hereafter referred to as Compound A) is a synthetic small molecule featuring a methanone bridge connecting two heterocyclic moieties:

- A 5-(pyridin-3-yl)isoxazole group, offering π-π stacking interactions via the pyridine ring and metabolic stability via the isoxazole core.

Properties

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c25-21(19-13-20(28-23-19)17-7-4-10-22-14-17)24-11-8-18(9-12-24)29(26,27)15-16-5-2-1-3-6-16/h1-7,10,13-14,18H,8-9,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHJEJCIBANGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(Benzylsulfonyl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, with the CAS number 2034608-65-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 411.5 g/mol. The compound features a piperidine ring substituted with a benzylsulfonyl group and an isoxazole moiety linked to a pyridine ring.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O4S |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 2034608-65-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent coupling reactions with piperidine derivatives. This compound has been synthesized as part of broader research into isoxazole derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain isoxazole derivatives demonstrated potent antineoplastic activities when tested against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in mammalian cancer cells, indicating that this class of compounds may hold therapeutic potential in oncology .

The proposed mechanism by which these compounds exert their effects includes modulation of apoptotic pathways and interference with cellular signaling processes involved in tumor growth. The presence of the piperidine and isoxazole groups may enhance their interaction with biological targets, leading to increased cytotoxicity.

Study 1: Cytotoxic Evaluation

In a comparative study involving several synthesized isoxazoline derivatives, four out of nine compounds exhibited potent cytotoxicity against cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, revealing that modifications in the chemical structure significantly influenced biological activity .

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicated that the presence of both the piperidine and isoxazole moieties was crucial for maintaining activity against cancer cells. Variations in substituents on the benzene rings were also found to affect potency, suggesting avenues for further optimization .

Comparison with Similar Compounds

Structural Analogues

Compound A is compared below with three structurally related compounds (Table 1):

Key Observations :

- Compound B replaces the benzylsulfonyl-piperidine with methylpiperazine, reducing steric hindrance and logP, which may improve solubility but decrease target affinity .

- Compound D demonstrates that the pyridine regioisomer (3- vs. 4-yl) and sulfonyl substituent (benzyl vs. phenyl) modulate both logP and binding specificity.

Pharmacological and Physicochemical Properties

- Solubility : Compound A ’s benzylsulfonyl group lowers aqueous solubility compared to Compound B (methylpiperazine), but enhances membrane permeability.

- Metabolic Stability: The isoxazole ring in Compound A and D resists oxidative metabolism better than Compound C’s anilino-pyrimidine system.

- Target Engagement : Compound C ’s chloropyrimidine group is associated with kinase inhibition (IC₅₀ ~50 nM for EGFR mutants), while Compound A ’s sulfonyl-piperidine may favor protease-activated receptors (PARs) or NLRP3 inflammasome modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.